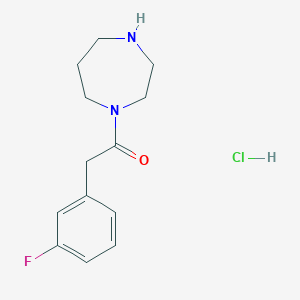

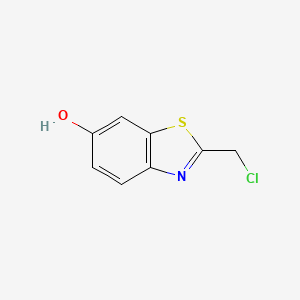

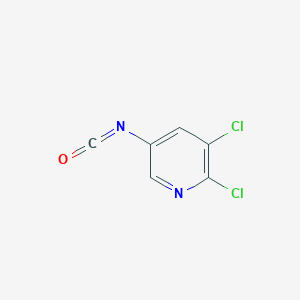

![molecular formula C21H25N5O B6600186 1-[3-({[(1H-indol-4-yl)methyl]amino}methyl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1827013-80-8](/img/structure/B6600186.png)

1-[3-({[(1H-indol-4-yl)methyl]amino}methyl)pyridin-2-yl]piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[3-({[(1H-indol-4-yl)methyl]amino}methyl)pyridin-2-yl]piperidine-4-carboxamide, commonly referred to as ‘Indol-4-ylmethylpyridin-2-ylpiperidine-4-carboxamide’, is a small molecule that has been used for a variety of scientific research applications. This compound is a derivative of piperidine and has a molecular weight of approximately 259.3 g/mol. It is a white crystalline solid with a melting point of approximately 143-145°C. This compound has been extensively studied for its wide range of biochemical and physiological effects, and is widely used in laboratory experiments.

Applications De Recherche Scientifique

Indol-4-ylmethylpyridin-2-ylpiperidine-4-carboxamide is widely used in scientific research applications. It has been studied for its potential to act as a modulator of G protein-coupled receptors (GPCRs), which are involved in a variety of physiological processes. This compound has also been studied for its ability to modulate the activity of enzymes, such as phosphodiesterases, which are involved in the regulation of cellular signaling pathways. Additionally, this compound has been studied for its potential to act as an inhibitor of protein kinases, which are involved in the regulation of cell cycle progression and apoptosis.

Mécanisme D'action

Target of Action

AKOS025422783, also known as EN300-26721788, Z1135129326, or 1-[3-({[(1H-indol-4-yl)methyl]amino}methyl)pyridin-2-yl]piperidine-4-carboxamide, primarily targets the Voltage-Dependent Anion Channel (VDAC) . VDAC is a key component of the outer mitochondrial membrane and plays a crucial role in regulating mitochondrial function and apoptosis .

Mode of Action

AKOS025422783 acts as an inhibitor of VDAC . It reduces channel conductance, thereby modulating the flow of ions and metabolites across the mitochondrial membrane . In HEK-293 cells, AKOS025422783 has been shown to inhibit selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis .

Biochemical Pathways

By inhibiting VDAC, AKOS025422783 could potentially disrupt the balance of ions and metabolites in the mitochondria, affecting energy production and other mitochondrial functions .

Pharmacokinetics

Understanding the pharmacokinetics of a compound is crucial for predicting its bioavailability and therapeutic efficacy

Result of Action

At the molecular and cellular level, AKOS025422783’s action results in the inhibition of VDAC, potentially leading to altered mitochondrial function and reduced apoptosis . This could have significant implications for cellular health and survival, particularly in contexts where regulation of apoptosis is critical.

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially affect its stability and activity

Avantages Et Limitations Des Expériences En Laboratoire

The use of Indol-4-ylmethylpyridin-2-ylpiperidine-4-carboxamide in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and it is also stable and easy to store. Additionally, this compound has a wide range of potential applications, making it useful for a variety of research projects. However, there are some limitations to the use of this compound. For example, this compound is not very soluble in water, which can limit its use in certain experiments. Additionally, this compound is not very selective, which can lead to nonspecific effects in certain experiments.

Orientations Futures

There are a number of potential future directions for research involving Indol-4-ylmethylpyridin-2-ylpiperidine-4-carboxamide. These include further studies on the compound’s effects on GPCR activity, as well as its potential to act as an inhibitor of protein kinases. Additionally, further studies could be conducted to determine the compound’s potential to modulate the activity of enzymes involved in the regulation of cellular signaling pathways. Additionally, further research could be conducted to explore the compound’s potential to act as an anti-inflammatory and analgesic agent. Finally, further studies could be conducted to explore the compound’s potential to act as a modulator of other physiological processes, such as those involved in immune system regulation.

Méthodes De Synthèse

The synthesis of Indol-4-ylmethylpyridin-2-ylpiperidine-4-carboxamide is a three-step process. The first step involves the reaction of indole-4-carboxaldehyde with 3-amino-4-hydroxybenzaldehyde in the presence of an acid catalyst to form the Schiff base compound. The second step involves the reduction of the Schiff base compound using sodium borohydride, which yields the desired product. The final step involves the purification of the product using column chromatography.

Propriétés

IUPAC Name |

1-[3-[(1H-indol-4-ylmethylamino)methyl]pyridin-2-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O/c22-20(27)15-7-11-26(12-8-15)21-17(4-2-9-25-21)14-23-13-16-3-1-5-19-18(16)6-10-24-19/h1-6,9-10,15,23-24H,7-8,11-14H2,(H2,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPSNMFUYKKTQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=C(C=CC=N2)CNCC3=C4C=CNC4=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-({[(1H-indol-4-yl)methyl]amino}methyl)pyridin-2-yl]piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

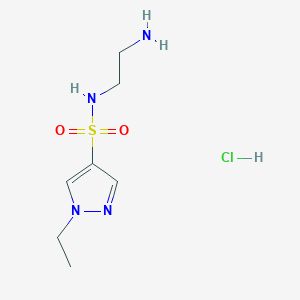

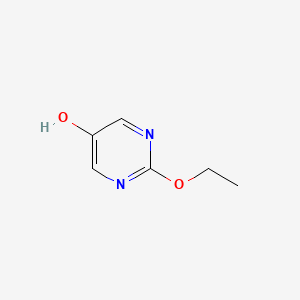

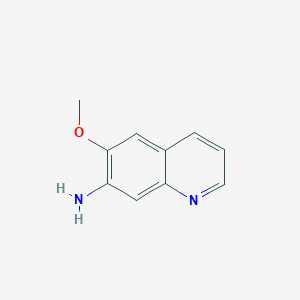

![tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate](/img/structure/B6600135.png)

![ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B6600173.png)